2-(3-Aminoazetidin-1-yl)-1-(morpholin-4-yl)ethan-1-one
CAS No.: 1342220-32-9
Cat. No.: VC3183520
Molecular Formula: C9H17N3O2
Molecular Weight: 199.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1342220-32-9 |
|---|---|
| Molecular Formula | C9H17N3O2 |
| Molecular Weight | 199.25 g/mol |
| IUPAC Name | 2-(3-aminoazetidin-1-yl)-1-morpholin-4-ylethanone |
| Standard InChI | InChI=1S/C9H17N3O2/c10-8-5-11(6-8)7-9(13)12-1-3-14-4-2-12/h8H,1-7,10H2 |
| Standard InChI Key | IGDOWKLBZVEZOH-UHFFFAOYSA-N |
| SMILES | C1COCCN1C(=O)CN2CC(C2)N |
| Canonical SMILES | C1COCCN1C(=O)CN2CC(C2)N |
Introduction
2-(3-Aminoazetidin-1-yl)-1-(morpholin-4-yl)ethan-1-one is a synthetic organic compound with the CAS number 1342220-32-9. It is characterized by its molecular formula C₉H₁₇N₃O₂ and molecular weight of 199.25 g/mol . The compound's structure involves a morpholine ring connected to an azetidine ring through an ethanone linker, which suggests potential applications in pharmaceutical chemistry due to the presence of these heterocyclic rings.
Synthesis and Preparation
While specific synthesis methods for 2-(3-Aminoazetidin-1-yl)-1-(morpholin-4-yl)ethan-1-one are not detailed in the available literature, compounds with similar structures often involve reactions between appropriate amines and carbonyl compounds. For instance, reactions involving azetidine derivatives and morpholine could be used to form such compounds through condensation or nucleophilic substitution reactions.
Availability and Commercial Status
2-(3-Aminoazetidin-1-yl)-1-(morpholin-4-yl)ethan-1-one is listed as a discontinued product by some suppliers, indicating that it may not be commercially available in large quantities . For researchers interested in this compound, inquiries about similar products or custom synthesis might be necessary.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume